BenchChemオンラインストアへようこそ!

Brevinin-20b

antimicrobial peptide broad-spectrum temporin comparison

Brevinin-20b is a 33‑residue cationic antimicrobial peptide (AMP) belonging to the brevinin-2 superfamily, originally isolated from the skin of the Japanese mountain brown frog Rana ornativentris. It adopts an amphipathic α‑helical conformation stabilised by a single disulfide bridge (Cys27–Cys33) and carries a net charge of +5, conferring broad‑spectrum antibacterial and antifungal activity through membrane disruption.

Molecular Formula
Molecular Weight
Cat. No. B1577816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-20b
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-20b Procurement Guide: Core Identity, Class Background, and Scientific Baseline


Brevinin-20b is a 33‑residue cationic antimicrobial peptide (AMP) belonging to the brevinin-2 superfamily, originally isolated from the skin of the Japanese mountain brown frog Rana ornativentris [1]. It adopts an amphipathic α‑helical conformation stabilised by a single disulfide bridge (Cys27–Cys33) and carries a net charge of +5, conferring broad‑spectrum antibacterial and antifungal activity through membrane disruption [2]. Unlike many in‑class peptides, Brevinin-20b is notably abundant in its native source at 170 nmol g⁻¹ dried tissue, significantly enriching the natural peptide pool [3].

Why Brevinin-20b Cannot Be Substituted by Other Amphibian Antimicrobial Peptides Without Quantitative Sacrifice


Within the brevinin-2 family, peptide‑to‑peptide variation in sequence, net charge, and amphipathic balance produces measurable shifts in antimicrobial spectrum, potency, and selectivity [1]. For example, the temporins co‑isolated from the same frog species are active only against Staphylococcus aureus, forfeiting the Gram‑negative and antifungal coverage that Brevinin‑20b provides [2]. Even the closely related paralog Brevinin‑20a exhibits a 2‑fold difference in potency against Escherichia coli, demonstrating that minor residue changes (Leu2→Ile, Gly18→Ser, Gly32→Glu) translate into therapeutically meaningful differences [3]. Therefore, substituting Brevinin‑20b with a generic “brevinin‑2 peptide” without verifying target‑organism coverage and compound‑specific abundance or synthesis yield is likely to compromise experimental reproducibility and interpretability.

Brevinin-20b Quantitative Differentiation Evidence Guide


Gram-Negative and Antifungal Breadth vs. Temporin-10a

Brevinin-20b exerts activity against Gram‑negative Escherichia coli and the yeast Candida albicans, while the temporin family peptides co‑isolated from the same frog skin are impotent against these organisms [1]. The quantitative comparison below demonstrates the spectrum advantage: Brevinin‑20b retains an MIC of 4 µM against E. coli and 40 µM against C. albicans, whereas temporin‑10a shows no detectable inhibition of these pathogens even at the highest tested concentrations [2].

antimicrobial peptide broad-spectrum temporin comparison

Divergent Gram‑Staining Selectivity Relative to Brevinin‑20a

Brevinin‑20b and Brevinin‑20a are paralogs differing by only three residues: Leu2→Ile, Gly18→Ser, and the functionally critical Gly32→Glu substitution that reduces net charge from +6 to +5 [1]. This alteration inverts their relative potency against E. coli versus S. aureus: Brevinin‑20a is 2‑fold more potent against E. coli, whereas Brevinin‑20b is slightly more potent against S. aureus [2].

gram selectivity paralog comparison MIC

15‑Fold Higher Native Abundance vs. Brevinin‑20a

In the freeze‑dried skin extract of Rana ornativentris, Brevinin‑20b is the dominant brevinin‑2 peptide at 170 nmol g⁻¹, while its paralog Brevinin‑20a occurs at only 11 nmol g⁻¹ [1]. This 15‑fold difference has direct implications for researchers isolating the peptide from natural sources or validating synthetic copies against native material.

natural abundance isolation yield paralog comparison

Reduced Net Charge and Potential Haemolytic Advantage (Class‑Level Inference)

Brevinin‑20b carries a net charge of +5, one unit lower than Brevinin‑20a (+6) due to the substitution of the C‑terminal Gly with Glu [1]. Within the brevinin‑2 family, an increase in cationicity generally elevates haemolytic activity: for example, the [Lys⁴]B2RP analogue (net charge increased) shows a haemolytic LC50 of 95 µM, whereas the parent B2RP is less haemolytic with LC50 >200 µM [2]. Although haemolytic data for Brevinin‑20b itself are not reported, the lower net charge relative to Brevinin‑20a is consistent with a class‑level trend toward reduced haemolytic risk.

net charge haemolytic risk structure‑activity relationship

Unpatented Natural Peptide Status: Freedom to Operate

Comprehensive searches of patent databases and the primary literature do not reveal any issued patents specifically claiming Brevinin‑20b composition of matter, therapeutic use, or manufacturing process [1]. This contrasts with several engineered brevinin analogues that are the subject of patent filings. The absence of intellectual-property encumbrance facilitates unrestricted research use, method development, and commercial scale‑up without licensing negotiations.

patent landscape freedom to operate research tool

Brevinin-20b: High‑Value Research and Industrial Application Scenarios


Broad‑Spectrum Antimicrobial Discovery Programmes Targeting Gram‑Negative and Fungal Pathogens

Brevinin‑20b is the natural brevinin‑2 peptide of choice when the research goal demands activity against Escherichia coli and Candida albicans alongside Staphylococcus aureus. Its MIC values (E. coli 4 µM, C. albicans 40 µM) contrast sharply with temporins, which fail to inhibit these organisms [1]. Investigators screening amphibian peptide libraries for broad‑spectrum hits should prioritise Brevinin‑20b as a positive control or lead scaffold.

Structure‑Activity Relationship Studies on C‑Terminal Charge Modulation

The single‑charge difference between Brevinin‑20b (net +5) and Brevinin‑20a (net +6), driven by the Gly32→Glu substitution, makes the pair an ideal system for studying the impact of C‑terminal charge on membrane selectivity and haemolytic propensity [2]. Researchers focused on charge‑activity relationships can use Brevinin‑20b as the lower‑charge reference point.

Native Peptide Isolation and Large‑Scale Purification Studies

With a 15‑fold higher natural abundance than its paralog Brevinin‑20a (170 nmol g⁻¹ vs. 11 nmol g⁻¹ dried skin), Brevinin‑20b is the most practical target for protocols aiming to extract and purify bioactive brevinins directly from frog skin [3]. This abundance advantage reduces raw material requirements and may lower cost per milligram of purified native peptide.

Freedom‑to‑Operate Sensitive Industrial Development

For companies developing antimicrobial coatings, topical formulations, or diagnostic reagents incorporating amphibian AMPs, the absence of patent claims on Brevinin‑20b eliminates licensing hurdles and freedom‑to‑operate risks that may exist for patent‑protected brevinin analogues [4]. This can accelerate time‑to‑market and attract investment.

Quote Request

Request a Quote for Brevinin-20b

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.